

# A Technical Guide to the Thermodynamic Properties of 2,6-Difluorotoluene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,6-Difluorotoluene

Cat. No.: B1296929

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic and physical properties of **2,6-difluorotoluene**. Due to a scarcity of direct experimental thermodynamic data for this specific compound in publicly available literature, this document presents high-quality calculated values for its key thermodynamic parameters. To provide a thorough understanding of how such data is obtained, this guide also details the standard experimental protocols used for the determination of these properties for similar organic compounds.

## Core Properties of 2,6-Difluorotoluene

**2,6-Difluorotoluene** (CAS No. 443-84-5) is an aromatic organic compound with the chemical formula  $C_7H_6F_2$ .<sup>[1][2][3][4][5]</sup> It is a colorless to light yellow liquid at room temperature.<sup>[3]</sup> This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.<sup>[4]</sup> An understanding of its thermodynamic properties is essential for process design, safety analysis, and computational modeling in drug development and materials science.

## Physicochemical Data

A compilation of experimentally determined physicochemical properties for **2,6-difluorotoluene** is presented in Table 1. This data is sourced from various chemical suppliers and databases.

Table 1: Physicochemical Properties of **2,6-Difluorotoluene**

Property	Value	Unit	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>6</sub> F <sub>2</sub>	-	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	128.12	g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Boiling Point	112 °C at 740 mmHg	°C	<a href="#">[3]</a>
Density	1.129	g/mL at 25 °C	<a href="#">[3]</a>
Refractive Index	1.453 at 20 °C	-	<a href="#">[3]</a>
Flash Point	10	°C	
Vapor Pressure	0.292	mmHg at 25 °C	

## Calculated Thermodynamic Data

The following table summarizes the calculated thermodynamic properties of **2,6-difluorotoluene**. These values have been estimated using computational methods, such as the Joback and Crippen methods, and provide a valuable baseline for theoretical assessments. [\[6\]](#)

Table 2: Calculated Thermodynamic Properties of **2,6-Difluorotoluene**

Property	Symbol	Value	Unit	Source
Ideal Gas Heat Capacity	$C_{p,gas}$	-	J/mol·K	[6]
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	-288.41	kJ/mol	[6]
Standard Enthalpy of Formation (gas)	$\Delta_f H^\circ_{gas}$	-366.44	kJ/mol	[6]
Enthalpy of Fusion	$\Delta_{fus} H^\circ$	13.31	kJ/mol	[6]
Enthalpy of Vaporization	$\Delta_{vap} H^\circ$	33.14	kJ/mol	[6]
Critical Temperature	$T_c$	586.20	K	[6]
Critical Pressure	$P_c$	3547.31	kPa	[6]
Critical Volume	$V_c$	0.355	m <sup>3</sup> /kmol	[6]

## Experimental Determination of Thermodynamic Properties

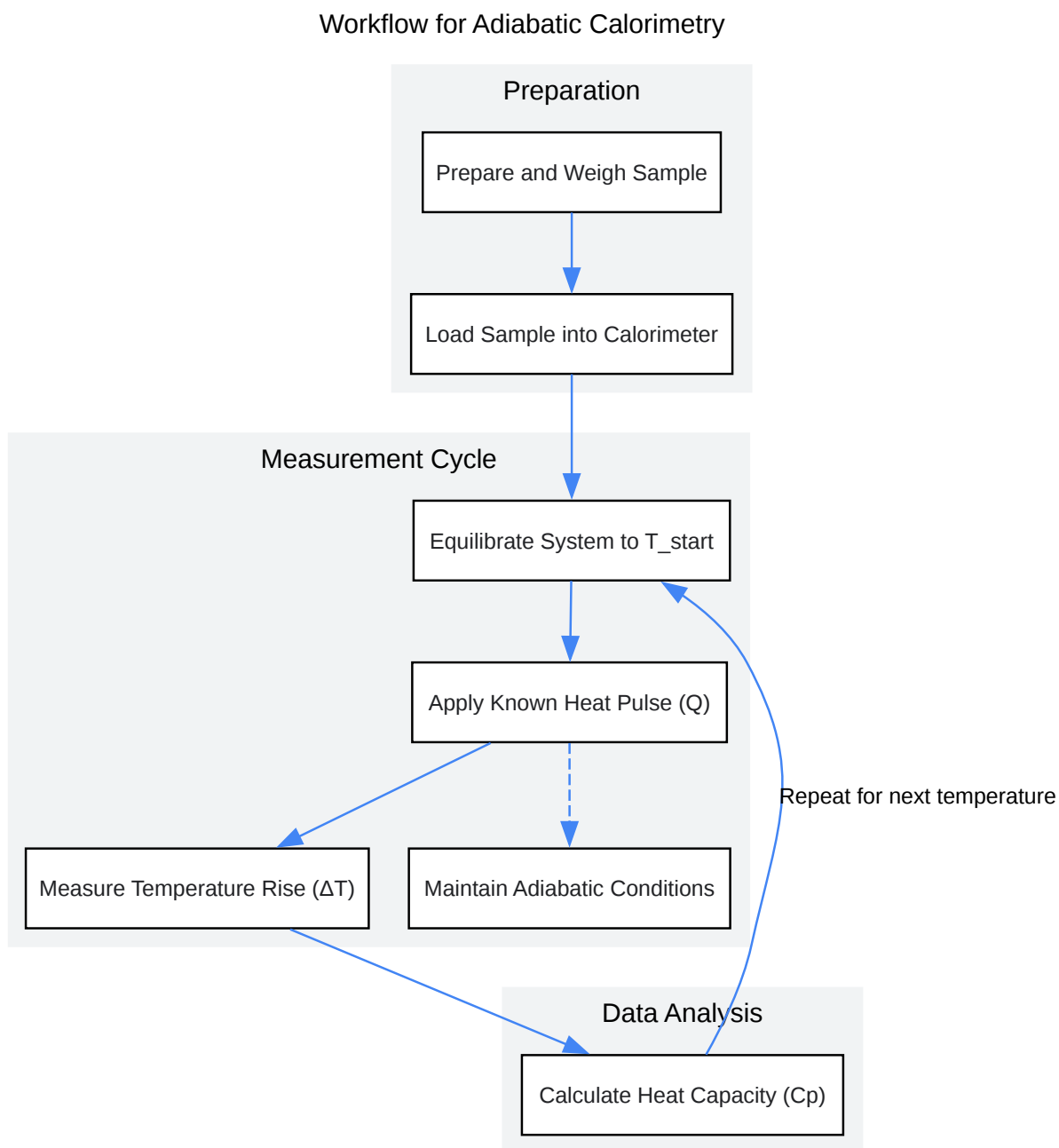
While specific experimental data for **2,6-difluorotoluene** is limited, this section details the standard methodologies employed to determine the key thermodynamic properties of organic liquids.

### Heat Capacity Measurement: Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate technique for measuring the heat capacity of liquids and solids.[7][8][9] The principle of this method is to incrementally add a known quantity of heat to a sample in a thermally isolated system and measure the corresponding temperature rise.[7][9]

### Experimental Protocol:

- **Sample Preparation:** A precisely weighed sample of the purified liquid is sealed in a calorimeter vessel. The vessel is then placed within an adiabatic shield.
- **System Equilibration:** The calorimeter and the surrounding adiabatic shield are brought to the desired starting temperature.
- **Heating Pulse:** A known amount of electrical energy ( $Q$ ) is supplied to a heater within the calorimeter for a defined period, causing the temperature of the sample and vessel to increase.
- **Temperature Measurement:** The temperature of the calorimeter is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer) before and after the heating pulse to determine the temperature change ( $\Delta T$ ).
- **Adiabatic Control:** Throughout the heating process, the temperature of the adiabatic shield is continuously adjusted to match the temperature of the calorimeter, minimizing heat exchange with the surroundings.<sup>[9]</sup>
- **Data Analysis:** The heat capacity of the sample is calculated from the energy input, the temperature change, and the known heat capacity of the calorimeter vessel.



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Caption: Workflow for Heat Capacity Measurement by Adiabatic Calorimetry.

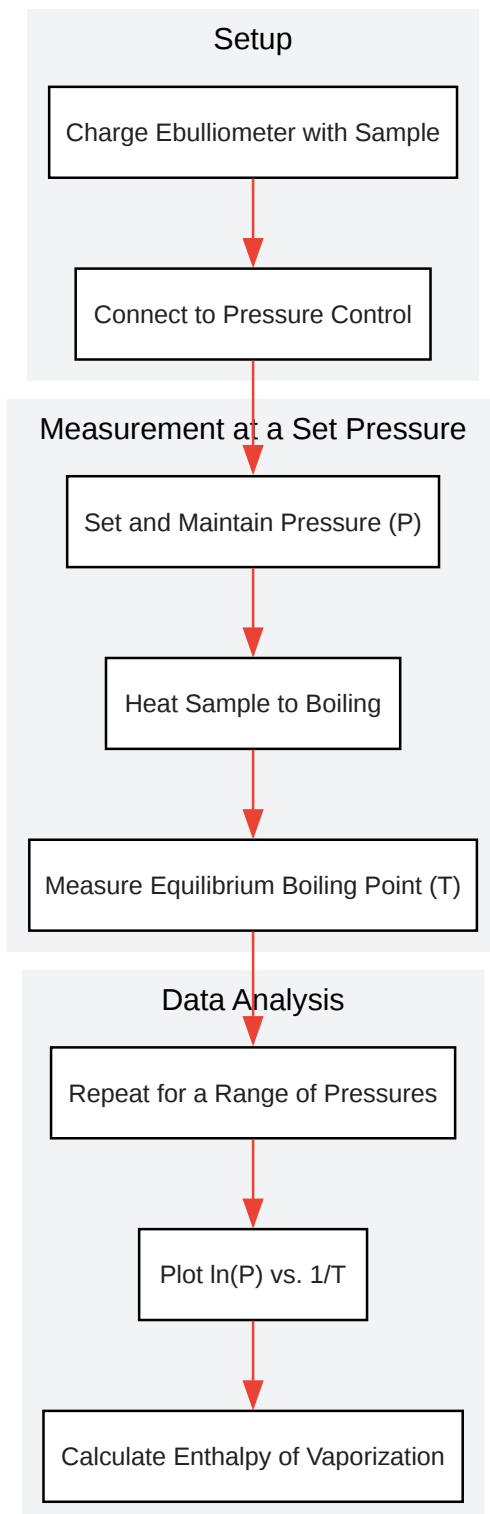
## Enthalpy of Vaporization and Vapor Pressure: Ebulliometry

Ebulliometry is a technique used to determine the boiling point of a liquid at a controlled pressure.<sup>[10][11][12][13]</sup> By measuring the boiling point at various pressures, the vapor pressure curve can be constructed, and the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.

#### Experimental Protocol:

- **Apparatus Setup:** The ebulliometer, which consists of a boiler, a Cottrell pump for ensuring vapor-liquid equilibrium, a thermowell, and a condenser, is charged with the sample liquid.<sup>[13]</sup>
- **Pressure Control:** The system is connected to a pressure control system, allowing the pressure to be set and maintained at a desired value.
- **Heating and Boiling:** The liquid is heated to its boiling point under the set pressure. The Cottrell pump ensures that the thermometer in the thermowell is bathed in a continuous stream of the boiling liquid and its vapor, ensuring an accurate equilibrium temperature measurement.
- **Temperature Measurement:** The boiling temperature is precisely measured using a calibrated thermometer.
- **Data Collection:** Steps 2-4 are repeated for a range of pressures, typically from a few kPa up to atmospheric pressure.
- **Data Analysis:** The vapor pressure data (P vs. T) is fitted to an appropriate equation (e.g., the Antoine equation). The enthalpy of vaporization is then derived from the slope of the  $\ln(P)$  vs.  $1/T$  plot.

## Workflow for Ebulliometry

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Caption: Workflow for Vapor Pressure and Enthalpy of Vaporization Measurement by Ebulliometry.

## Enthalpy of Formation: Combustion Calorimetry

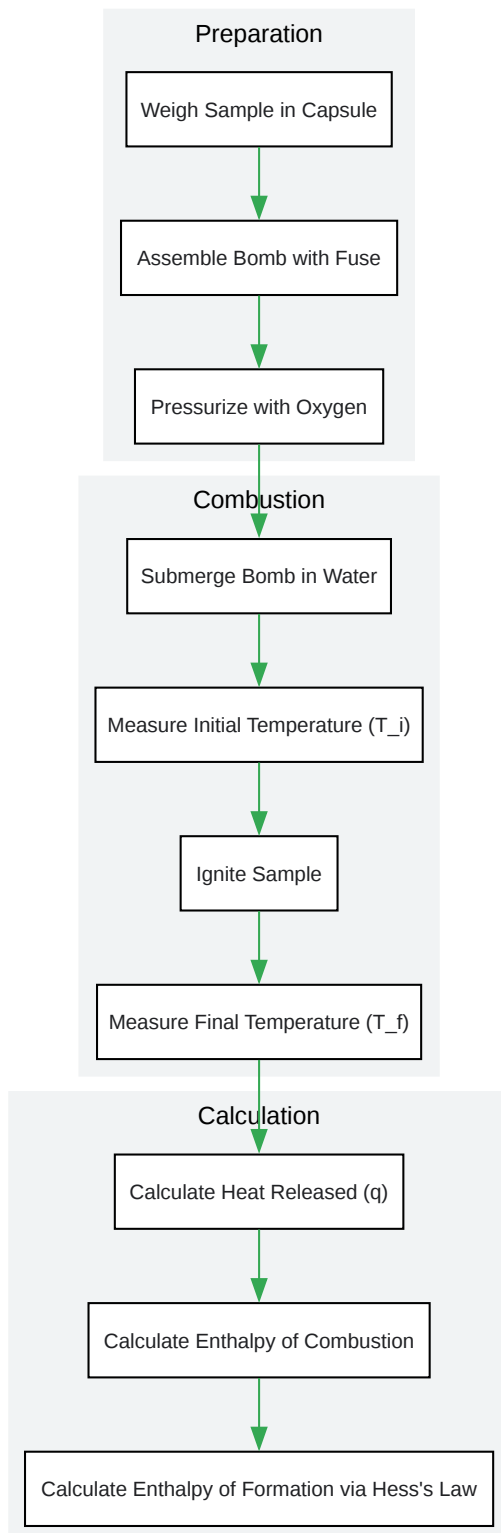
The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.<sup>[14][15]</sup>

Experimental Protocol:

- **Sample Preparation:** A precise mass of the liquid sample is encapsulated in a combustible container (e.g., a gelatin capsule) and placed in the crucible of the calorimeter bomb. A fuse wire is positioned to ensure ignition.
- **Bomb Assembly:** The bomb is sealed and pressurized with a high pressure of pure oxygen (typically around 30 atm).
- **Calorimeter Setup:** The sealed bomb is submerged in a known mass of water in the calorimeter's insulated container. The initial temperature of the water is recorded.
- **Combustion:** The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise.
- **Temperature Monitoring:** The temperature of the water is monitored until it reaches a maximum and then begins to cool.
- **Data Analysis:** The total heat released during the combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (which is determined separately using a standard substance like benzoic acid). After correcting for the heat of combustion of the capsule and fuse wire, the standard enthalpy of combustion of the sample is determined. The standard enthalpy of formation is then calculated using Hess's Law, from the known standard enthalpies of formation of the combustion products ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ , and  $\text{HF}$  in this case).



## Workflow for Combustion Calorimetry

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Caption: Workflow for Enthalpy of Formation Determination via Combustion Calorimetry.

## Conclusion

This technical guide has summarized the key physicochemical and calculated thermodynamic properties of **2,6-difluorotoluene**. While experimental thermodynamic data for this specific molecule is not readily available in the surveyed literature, the detailed descriptions of standard experimental protocols—adiabatic calorimetry, ebulliometry, and combustion calorimetry—provide a solid foundation for understanding how these critical parameters are determined. The provided data and methodologies are intended to support researchers, scientists, and drug development professionals in their work with this important chemical intermediate. The acquisition of direct experimental thermodynamic data for **2,6-difluorotoluene** would be a valuable contribution to the field.

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